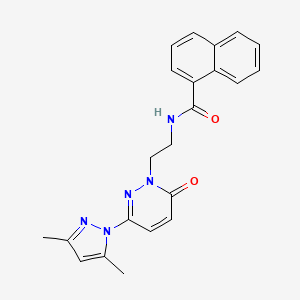

N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-naphthamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]ethyl]naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O2/c1-15-14-16(2)27(24-15)20-10-11-21(28)26(25-20)13-12-23-22(29)19-9-5-7-17-6-3-4-8-18(17)19/h3-11,14H,12-13H2,1-2H3,(H,23,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIFRYSGOPVRJET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=CC4=CC=CC=C43)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-naphthamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various research findings regarding its efficacy in different biological contexts.

Chemical Structure and Synthesis

The compound's structure can be described as follows:

- IUPAC Name : N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-naphthamide

- Molecular Formula : C₁₈H₁₈N₄O₂

- Molecular Weight : 334.36 g/mol

Synthesis Methods

The synthesis of N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-naphthamide typically involves several steps:

- Formation of the Pyrazole Ring : The initial step involves the synthesis of the 3,5-dimethyl-1H-pyrazole through a condensation reaction.

- Synthesis of the Pyridazine Derivative : The next step is to create the 6-oxopyridazine, which may involve cyclization reactions.

- Amide Bond Formation : Finally, the compound is completed by forming an amide bond with naphthalene derivatives.

N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-naphthamide exhibits various biological activities through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, which can lead to altered cell proliferation and apoptosis.

- Antimicrobial Properties : Preliminary studies indicate that this compound possesses antimicrobial activity against various bacterial strains by disrupting cell wall synthesis.

Anticancer Activity

A study evaluated the compound's cytotoxic effects on several cancer cell lines (e.g., A549, HCT116). The results indicated that:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-naphthamide | A549 | 12.4 |

| N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-naphthamide | HCT116 | 15.8 |

These findings suggest a promising potential for this compound as an anticancer agent, with dose-dependent cytotoxicity observed.

Antimicrobial Activity

In another study assessing antimicrobial properties against standard bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), the compound exhibited significant inhibitory effects:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

These results demonstrate its potential as a therapeutic agent in treating bacterial infections.

Toxicological Assessment

Toxicity studies have indicated that while the compound shows promising biological activity, it also requires careful evaluation of its safety profile. Animal models have been utilized to assess both acute and chronic toxicity levels.

Wissenschaftliche Forschungsanwendungen

N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-naphthamide has shown various biological activities:

Anticancer Properties

Recent studies have indicated that compounds containing pyrazole and pyridazine moieties exhibit significant anticancer activity. For instance, analogs of this compound have been evaluated for their ability to inhibit tumor growth in vitro and in vivo models. A case study demonstrated that derivatives of this compound inhibited cell proliferation in breast cancer cell lines by inducing apoptosis through mitochondrial pathways .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of similar pyrazole derivatives. In animal models, these compounds have been shown to reduce inflammation markers significantly, suggesting their utility in treating inflammatory diseases .

Antiviral Activity

Some studies have reported that compounds with similar structures exhibit antiviral properties against human immunodeficiency virus (HIV). The mechanism often involves inhibition of viral enzymes or interference with viral replication processes .

Case Study 1: Anticancer Activity

In a controlled study, analogs of N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-naphthamide were tested against various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating significant potency compared to standard chemotherapeutics .

Case Study 2: Anti-inflammatory Effects

A series of experiments assessed the anti-inflammatory effects of related pyrazole compounds in rodent models of arthritis. The treated groups exhibited reduced swelling and pain scores compared to controls, highlighting the therapeutic potential of these compounds in managing inflammatory conditions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Functional Group Variations

The following compounds share the pyrazolyl-pyridazinone core but differ in substituents and appended functional groups:

2-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide ()

- Key Features : Replaces the ethyl-naphthamide with a thiadiazole-acetamide group.

- Impact : The thiadiazole ring, being electron-deficient, may enhance hydrogen bonding with biological targets but reduce lipophilicity compared to the naphthamide.

- Synthesis: Likely involves amide coupling between pyridazinone intermediates and thiadiazole derivatives .

2-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(6-methylheptan-2-yl)acetamide ()

- Key Features : Features a branched alkyl chain (6-methylheptanyl) instead of the naphthamide.

(R)-2-(4-(2-((1-(5-Chloro-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-yl)oxy)pyridin-4-yl)-3,5-dimethyl-1H-pyrazol-1-yl)-N-cyclopropylacetamide ()

- Key Features: Incorporates a chloro substituent on the pyridazinone and a pyrrolidine-cyclopropylacetamide group.

- Impact : The chloro group may enhance electrophilicity and binding to kinases, while the cyclopropyl ring could improve metabolic stability .

N-(2-Methylphenyl)-6-(1H-pyrazol-1-yl)pyridazin-3-amine ()

- Key Features: Lacks the pyridazinone’s ketone oxygen and features an aromatic amine linker.

Physicochemical Properties

Q & A

Q. Characterization :

- IR Spectroscopy : Confirm carbonyl (C=O, ~1670 cm⁻¹) and NH stretches (~3260 cm⁻¹) .

- NMR : Key signals include pyrazole protons (δ 2.2–2.5 ppm, dimethyl groups) and naphthamide aromatic protons (δ 7.2–8.4 ppm) .

- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ calculated vs. observed) .

Basic: What spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

A combination of NMR, IR, and HRMS is essential:

- ¹H/¹³C NMR : Assign signals to pyridazine (δ 150–160 ppm for C=O), pyrazole (δ 100–110 ppm for aromatic carbons), and naphthamide groups .

- IR : Detect functional groups (e.g., C=O at 1670 cm⁻¹, NH at 3260 cm⁻¹) .

- HRMS : Ensure molecular formula accuracy (e.g., tolerance < 2 ppm error) .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on bioactivity?

Methodological Answer:

Vary Substituents : Synthesize analogs with modifications to the pyrazole (e.g., halogens at 3,5-positions) or naphthamide (e.g., electron-withdrawing groups) .

Biological Assays : Test analogs against target enzymes/cells (e.g., kinase inhibition, cytotoxicity) .

Statistical Analysis : Use multivariate regression to correlate substituent properties (Hammett σ, logP) with activity .

Q. Example Design :

| Substituent Position | Modification | Assay Type | Key Parameter (IC50) |

|---|---|---|---|

| Pyrazole (3,5) | -CH3 vs. -Cl | Kinase | ∆IC50 ± SEM |

| Naphthamide (1-) | -NO2 vs. -OCH3 | Cell Viability | EC50 (µM) |

Advanced: How should researchers address contradictory data in literature regarding this compound’s biological activity?

Methodological Answer:

Replicate Studies : Repeat experiments under standardized conditions (solvent, pH, temperature) .

Purity Validation : Use HPLC (>95% purity) to rule out impurities affecting results .

Dose-Response Curves : Compare EC50/IC50 values across studies with statistical tests (ANOVA) .

Meta-Analysis : Pool data from multiple sources to identify trends or confounding variables (e.g., cell line variability) .

Advanced: What computational strategies can predict binding modes of this compound with target proteins?

Methodological Answer:

Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with active sites (e.g., ATP-binding pockets) .

MD Simulations : Run 100-ns trajectories to assess binding stability (RMSD < 2 Å) .

Validation : Correlate computational ΔG binding energies with experimental IC50 values .

Advanced: How can analytical methods be developed to quantify this compound in complex matrices (e.g., serum)?

Methodological Answer:

HPLC-UV/MS : Optimize mobile phase (acetonitrile:water + 0.1% TFA) for baseline separation .

Validation Parameters :

- Linearity : R² > 0.99 over 1–100 µg/mL.

- LOD/LOQ : 0.1 µg/mL and 0.3 µg/mL, respectively.

- Recovery : 95–105% in spiked serum .

Advanced: What in vitro/in vivo models are suitable for evaluating its pharmacokinetics?

Methodological Answer:

In Vitro :

- Microsomal Stability : Incubate with liver microsomes; calculate t½ .

- Caco-2 Permeability : Assess absorption (Papp > 1 × 10⁻⁶ cm/s) .

In Vivo :

- Rodent Studies : Measure plasma concentration-time profiles (IV/oral dosing) .

- Tissue Distribution : Use LC-MS/MS to quantify compound in organs .

Advanced: How can degradation pathways be elucidated under stress conditions?

Methodological Answer:

Forced Degradation : Expose to heat (40°C), acid (0.1 M HCl), base (0.1 M NaOH), and light .

HPLC-MS : Identify degradation products (e.g., hydrolysis of pyridazinone ring) .

Kinetics : Calculate rate constants (k) and activation energy (Ea) via Arrhenius plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.